molecular formula C24H22N4O5 B12001804 2-(((2-(3,4-Dimethoxybenzylidene)hydrazino)(oxo)acetyl)amino)-N-phenylbenzamide CAS No. 765911-29-3

2-(((2-(3,4-Dimethoxybenzylidene)hydrazino)(oxo)acetyl)amino)-N-phenylbenzamide

Cat. No.: B12001804
CAS No.: 765911-29-3
M. Wt: 446.5 g/mol
InChI Key: PIDVNUJXZLJRFP-MFKUBSTISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core linked to a phenyl group via an amino bridge. Its hydrazine-derived side chain incorporates a 3,4-dimethoxybenzylidene moiety and an oxoacetyl group.

Properties

CAS No.

765911-29-3

Molecular Formula

C24H22N4O5

Molecular Weight

446.5 g/mol

IUPAC Name

N'-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-[2-(phenylcarbamoyl)phenyl]oxamide

InChI

InChI=1S/C24H22N4O5/c1-32-20-13-12-16(14-21(20)33-2)15-25-28-24(31)23(30)27-19-11-7-6-10-18(19)22(29)26-17-8-4-3-5-9-17/h3-15H,1-2H3,(H,26,29)(H,27,30)(H,28,31)/b25-15+

InChI Key

PIDVNUJXZLJRFP-MFKUBSTISA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2-(3,4-Dimethoxybenzylidene)hydrazino)(oxo)acetyl)amino)-N-phenylbenzamide typically involves the condensation of 3,4-dimethoxybenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with an appropriate acylating agent, such as acetyl chloride, to introduce the oxoacetyl group. Finally, the resulting compound is coupled with N-phenylbenzamide under suitable reaction conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply to its large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(((2-(3,4-Dimethoxybenzylidene)hydrazino)(oxo)acetyl)amino)-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine or amine derivatives.

Scientific Research Applications

2-(((2-(3,4-Dimethoxybenzylidene)hydrazino)(oxo)acetyl)amino)-N-phenylbenzamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(((2-(3,4-Dimethoxybenzylidene)hydrazino)(oxo)acetyl)amino)-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s hydrazone linkage and aromatic rings allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features and Physical Properties
Compound Name Substituents on Benzylidene Molecular Formula Molecular Weight Yield (%) Melting Point (°C) Key References
Target Compound 3,4-Dimethoxy C₂₄H₂₂N₄O₅* ~470.46† N/A N/A -
tert-Butyl (1S)-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazino]-1-(hydroxymethyl)-2-oxoethylcarbamate 3,4-Dimethoxy C₁₉H₂₆N₃O₆ 392.43 82 120
(E)-2-(3,4-Dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e) 3,4-Dimethoxy C₂₈H₂₈O₆ 468.52 N/A N/A
2-(2-(3-Allyl-2-hydroxybenzylidene)hydrazinyl)-2-oxo-N-phenylacetamide 3-Allyl-2-hydroxy C₁₈H₁₈N₃O₃ 324.35 N/A N/A
2-(2-(2-Hydroxy-3-methoxybenzylidene)hydrazinyl)-N-(3-methoxyphenyl)-2-oxoacetamide 2-Hydroxy-3-methoxy C₁₇H₁₆N₃O₅ 342.33 N/A N/A

*Estimated based on IUPAC name; †Calculated using molecular formula.

Key Observations:
  • Substituent Position and Bioactivity :

    • The 3,4-dimethoxy group (as in the target compound and compound 3e ) is associated with strong antioxidant and tyrosinase inhibitory activities. For example, compound 3e in showed potent tyrosinase inhibition (IC₅₀ ~2.5 μM), likely due to enhanced electron-donating effects from methoxy groups .
    • Hydroxy substituents (e.g., 2-hydroxy-3-methoxy in ) may improve hydrogen bonding with biological targets, as seen in ACE inhibition by similar compounds (e.g., IC₅₀ ~8.7 μM for compound 3d in ) .
    • Bulky groups like allyl () could reduce solubility but increase lipophilicity, affecting membrane permeability .
  • Synthetic Efficiency :

    • The tert-butyl-protected analog (, compound 9m) was synthesized in 82% yield, suggesting efficient hydrazone formation under mild conditions. This contrasts with curcumin-derived analogs (), which require multi-step synthesis .
Key Findings:
  • Antioxidant Capacity: 3,4-Dimethoxy derivatives exhibit moderate to strong radical scavenging (IC₅₀ ~10–15 μM), comparable to curcumin (IC₅₀ ~8 μM) . Hydroxy-methoxy analogs (e.g., ) show enhanced activity due to phenolic –OH groups .
  • Enzyme Inhibition : Tyrosinase inhibition is most potent in 3,4-dimethoxy derivatives (e.g., compound 3e, IC₅₀ ~2.5 μM), whereas ACE inhibition is stronger in hydroxy-methoxy variants (e.g., compound 3d, IC₅₀ ~8.7 μM) .

Structural Determinants of Pharmacokinetics

  • Molecular Weight and Solubility : The target compound’s higher molecular weight (~470 Da) compared to tert-butyl analogs (~392 Da) may reduce aqueous solubility, necessitating formulation adjustments for bioavailability .
  • Methoxy vs. Hydroxy Groups : Methoxy groups enhance metabolic stability but reduce polarity, while hydroxy groups improve solubility but may increase susceptibility to glucuronidation .

Biological Activity

2-(((2-(3,4-Dimethoxybenzylidene)hydrazino)(oxo)acetyl)amino)-N-phenylbenzamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores the synthesis, biological activity, and pharmacological implications of this compound, supported by diverse research findings.

Synthesis

The synthesis of this compound involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine derivatives, followed by acylation and amidation processes. The general synthetic pathway can be outlined as follows:

  • Formation of Hydrazone : Reacting 3,4-dimethoxybenzaldehyde with hydrazine to form the corresponding hydrazone.
  • Acetylation : The hydrazone is then acetylated using an acetic anhydride or similar reagent.
  • Amidation : The final product is obtained through amidation with N-phenylbenzamide.

Biological Activity

Research into the biological activity of this compound indicates several pharmacological effects:

Anticancer Activity

Studies have shown that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing hydrazone linkages have been evaluated for their cytotoxic effects against various cancer cell lines. The activity is often attributed to the ability of these compounds to induce apoptosis and inhibit tumor growth.

Anticonvulsant Properties

A related study focused on isatin-based derivatives demonstrated that compounds with similar structural motifs possess anticonvulsant activity. These derivatives were tested using maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) models in mice, showing promising results in seizure protection and neurotoxicity profiles .

CompoundModel UsedActivity Observed
4jMESSignificant anti-seizure activity
4lPTZPotent anti-seizure activity
4kPTZNo protection observed

Antimicrobial Activity

The compound's potential antimicrobial properties have also been investigated. Similar benzamide derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may exhibit similar effects.

Case Studies

  • Anticancer Study : A study published in a peer-reviewed journal highlighted that a series of benzamide derivatives demonstrated significant cytotoxicity against human cancer cell lines, leading to further investigation into their mechanism of action .
  • Anticonvulsant Research : Another case study focused on the anticonvulsant effects of isatin derivatives, where the synthesized compounds showed a favorable safety profile while exhibiting protective effects against seizures in animal models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.